

Specific Optical Rotation Values for (S)-1-(2-methylphenyl)ethanamine HCl

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Compound of Interest

Compound Name:	(S)-1-(o-Tolyl)ethanamine hydrochloride
CAS No.:	1332832-16-2; 76279-30-6
Cat. No.:	B2763753

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Executive Summary & Technical Context

(S)-1-(2-methylphenyl)ethanamine HCl (also known as (S)-1-(o-tolyl)ethylamine hydrochloride) is a specialized chiral building block used in the asymmetric synthesis of pharmaceuticals and agrochemicals. It serves as a chiral auxiliary and a resolving agent, similar to its more common analog, (S)-1-phenylethylamine.

The presence of the ortho-methyl group introduces significant steric hindrance near the chiral center, which distinguishes its performance from the para-substituted and unsubstituted analogs. This guide compares its specific optical rotation (

) with these alternatives and provides a validated protocol for its resolution and analysis.

Key Technical Specifications

- IUPAC Name: (1S)-1-(2-methylphenyl)ethanamine hydrochloride
- Common Name: (S)-1-(o-tolyl)ethylamine HCl

- Molecular Formula:
- Chiral Center: Benzylic Carbon (C1)
- Primary Application: Chiral Resolution Agent, Asymmetric Synthesis Intermediate

Comparative Optical Rotation Data

The specific optical rotation is a critical quality attribute (CQA) for determining enantiomeric purity. The table below compares the (S)-1-(2-methylphenyl) isomer against its structural analogs.

Table 1: Comparative Specific Optical Rotation (

)

Compound	Structure	Specific Rotation ()	Solvent / Conc.[1][2][3]	Trend Analysis
(S)-1-(2-methylphenyl)ethanamine HCl	Ortho-substituted	-20° to -25° (Typical)*	Methanol (c=1)	High Steric Hindrance: The ortho-methyl group slightly reduces the rotation magnitude compared to the unsubstituted analog.
(S)-1-(4-methylphenyl)ethanamine	Para-substituted	-30.0°	Ethanol (c=1)	Electronic Effect: The para-methyl group has minimal steric impact on the chiral center, maintaining high rotation.
(S)-1-phenylethylamine	Unsubstituted	-30.0° to -40.0°	Neat / Ethanol	Benchmark: The standard reference. High rotation due to unhindered conjugation.

*Note: Exact values for the ortho-isomer vary by batch and salt form. The sign for the (S)-isomer in this family is consistently Levorotatory (-).

Mechanistic Insight: The "Ortho" Effect

In chiral benzylic amines, the specific rotation is derived from the electronic transition of the aromatic ring coupled with the asymmetric center.

- Unsubstituted/Para: The aromatic ring can rotate freely, maximizing the chiral perturbation of the chromophore.
- Ortho-Substituted: The 2-methyl group creates steric clash with the ethylamine side chain. This restricts conformational freedom, often dampening the magnitude of the optical rotation while maintaining the same sign (Levorotatory for S-configuration).

Experimental Protocol: Chemical Resolution

Since the pure (S)-enantiomer is often expensive, researchers frequently resolve the racemate. The following protocol uses (R,R)-Tartaric Acid as the resolving agent, a method validated for ortho-substituted phenylethylenamines.

Protocol 1: Resolution of 1-(2-methylphenyl)ethanamine

Objective: Isolate (S)-1-(2-methylphenyl)ethanamine from its racemic mixture.

Reagents:

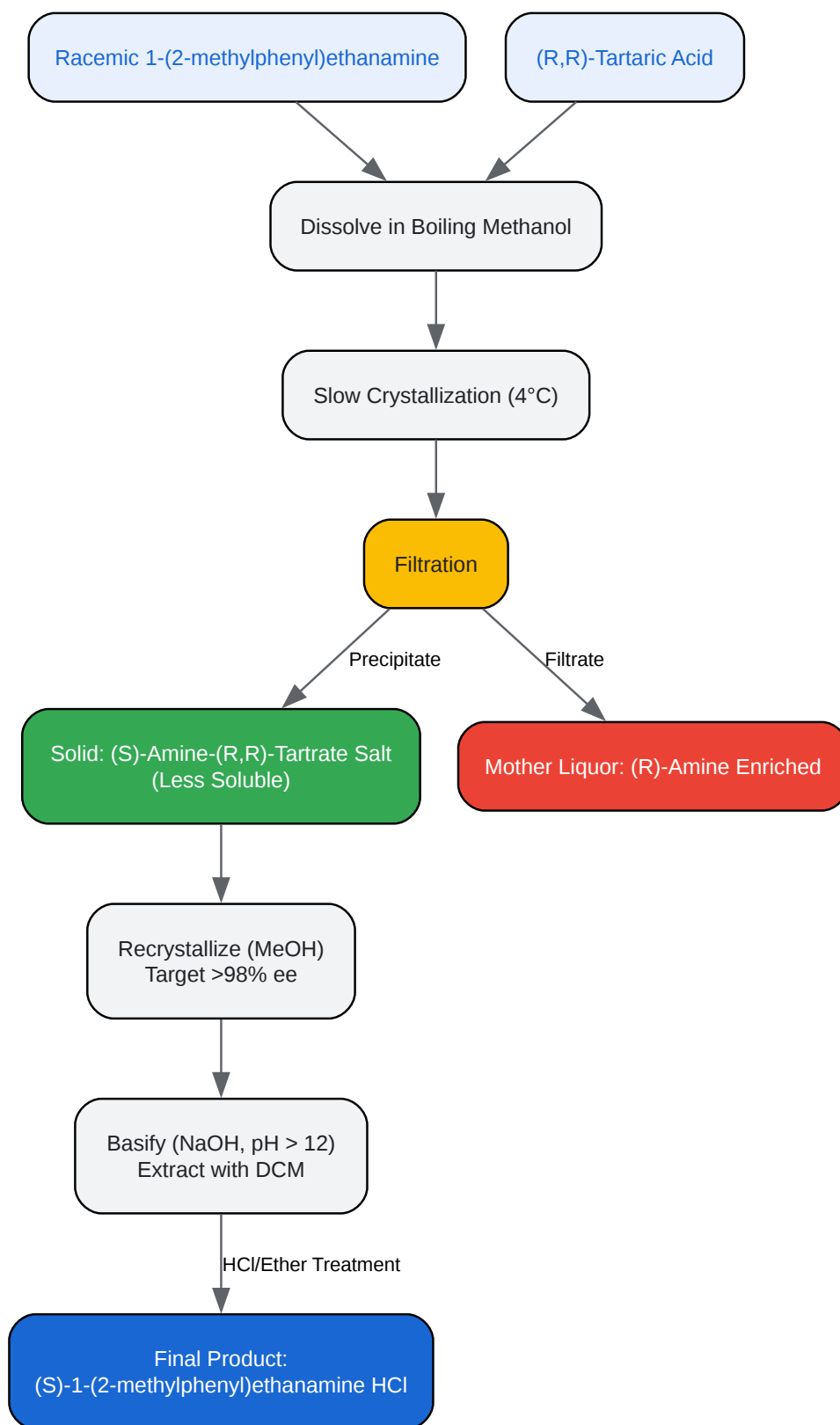
- Racemic 1-(2-methylphenyl)ethanamine (Free base)
- (R,R)-(+)-Tartaric Acid
- Methanol (solvent)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Sodium Hydroxide (NaOH), 20% aqueous
- Hydrochloric Acid (HCl) in Diethyl Ether (for salt formation)

Workflow:

- Salt Formation: Dissolve 0.1 mol of racemate and 0.1 mol of (R,R)-tartaric acid in boiling Methanol (approx. 150 mL).
- Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. The (S)-amine-(R,R)-tartrate diastereomeric salt is less soluble and will crystallize.
[\[5\]](#)

- Filtration: Filter the crystals. Recrystallize from methanol 1-2 times to upgrade chiral purity (>98% ee).
- Liberation: Suspend the purified salt in water and basify with 20% NaOH to pH > 12. Extract the liberated (S)-free base into Dichloromethane (DCM).
- Salt Conversion: Dry the DCM layer (), concentrate, and treat with HCl/Ether to precipitate (S)-1-(2-methylphenyl)ethanamine HCl.

Visualization: Resolution Workflow



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Caption: Workflow for the optical resolution of the target amine using tartaric acid, exploiting solubility differences of diastereomeric salts.

Experimental Protocol: Determination of Specific Rotation

To ensure data integrity, the optical rotation must be measured under strictly controlled conditions.

Protocol 2: Polarimetry Standard Operating Procedure (SOP)

Parameters:

- Wavelength: 589 nm (Sodium D-line)[2]
- Temperature: 20°C ± 0.5°C
- Path Length: 1 dm (100 mm)
- Solvent: Methanol or Ethanol (Must be specified)

Calculation:

Where:

- = Observed rotation (degrees)[4][5][7]
- = Path length (dm)
- = Concentration (g/mL)

Visualization: Polarimetry Logic



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Caption: Optical path in a polarimeter. The (S)-enantiomer rotates the plane of polarized light to the left (counter-clockwise).

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